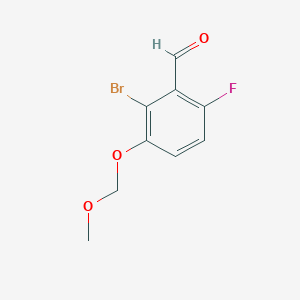

2-Bromo-6-fluoro-3-(methoxymethoxy)benzaldehyde

Description

Properties

IUPAC Name |

2-bromo-6-fluoro-3-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO3/c1-13-5-14-8-3-2-7(11)6(4-12)9(8)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPBVQRQJQZHIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C(=C(C=C1)F)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 6 Fluoro 3 Methoxymethoxy Benzaldehyde

Precursor Analysis and Retrosynthetic Strategies for 2-Bromo-6-fluoro-3-(methoxymethoxy)benzaldehyde

A retrosynthetic analysis of this compound reveals several potential synthetic pathways originating from commercially available or readily accessible precursors. The methoxymethyl (MOM) ether is a common protecting group for phenols, suggesting that a key disconnection is the formation of this ether from the corresponding phenol (B47542). This leads to the primary precursor, 2-bromo-6-fluoro-3-hydroxybenzaldehyde .

Another key disconnection involves the introduction of the formyl group. This can be achieved through formylation of a suitable aromatic precursor. This retrosynthetic step points towards 1-bromo-3-fluoro-2-(methoxymethoxy)benzene as a direct precursor. This precursor, in turn, can be synthesized from 1-bromo-3-fluoro-2-methoxybenzene or by MOM protection of 2-bromo-4-fluorophenol .

A third strategy involves the bromination of a pre-functionalized benzaldehyde (B42025). This would identify 2-fluoro-3-(methoxymethoxy)benzaldehyde as a key intermediate. The viability of this route depends on the regioselectivity of the bromination reaction, which is influenced by the directing effects of the existing substituents.

These retrosynthetic pathways highlight three main strategic approaches:

Late-stage functionalization of a pre-formed benzaldehyde (protection of a hydroxyl group or bromination).

Introduction of the formyl group onto a fully substituted benzene (B151609) ring.

Construction of the substitution pattern through a series of sequential reactions on a simpler starting material.

Direct Synthesis Routes to this compound

Direct synthesis routes aim to construct the target molecule by forming the key C-C or C-H bonds on a precursor that already contains the majority of the required substituents.

Metal-halogen exchange followed by formylation is a powerful method for the regioselective introduction of an aldehyde group. In this approach, an aryl halide is treated with an organolithium reagent, typically at low temperatures, to generate an aryllithium species. This nucleophilic intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the desired benzaldehyde.

For the synthesis of this compound, a plausible precursor would be a di-halogenated species where one halogen is selectively exchanged. However, a more direct approach would involve the lithiation of 1-bromo-3-fluoro-2-(methoxymethoxy)benzene . The challenge lies in achieving regioselective lithiation.

| Reaction Step | Reagents and Conditions | Purpose |

| Metal-Halogen Exchange | n-BuLi or t-BuLi, THF, -78 °C | Generation of the aryllithium intermediate. |

| Formylation | DMF, -78 °C to room temperature | Introduction of the formyl group. |

| Work-up | Aqueous acid (e.g., NH4Cl or dilute HCl) | Protonation of the intermediate and product isolation. |

This is an interactive data table. You can sort and filter the data.

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The methoxymethoxy (MOM) group is a known, albeit moderate, DMG. The fluorine atom can also act as a directing group. researchgate.net

Starting from 1-bromo-3-fluoro-2-(methoxymethoxy)benzene , the MOM group would direct lithiation to the 3-position, which is already occupied by a fluorine atom. The fluorine atom, being a potent ortho-directing group, would also favor lithiation at the 2-position (occupied by the MOM ether) or the 6-position. researchgate.net The interplay of these directing effects would need careful experimental optimization to achieve the desired regioselectivity for formylation at the 6-position.

An alternative strategy involves the introduction of the bromine atom at a later stage, followed by oxidation to the aldehyde. A plausible starting material for this route is 2-fluoro-3-(methoxymethoxy)toluene . Regioselective bromination of this intermediate, likely directed by the methoxymethoxy group to the ortho and para positions, would need to be controlled to favor substitution at the desired 6-position.

Following bromination, the methyl group can be converted to the aldehyde via a two-step process involving radical bromination to the benzyl (B1604629) bromide, followed by oxidation. The Kornblum oxidation, using dimethyl sulfoxide (B87167) (DMSO), is a common method for this transformation. google.com

| Reaction | Starting Material | Reagents | Product |

| Bromination | 2-fluoro-3-(methoxymethoxy)toluene | NBS, AIBN, CCl4 | 2-bromo-6-fluoro-3-(methoxymethoxy)benzyl bromide |

| Oxidation | 2-bromo-6-fluoro-3-(methoxymethoxy)benzyl bromide | DMSO, NaHCO3 | This compound |

This is an interactive data table. You can sort and filter the data.

Functional Group Interconversion Strategies for the Preparation of this compound

Functional group interconversion (FGI) provides a powerful and often more straightforward approach to complex molecules by modifying existing functional groups on a well-defined scaffold. The most logical FGI route to the target compound starts with the commercially available 2-bromo-6-fluoro-3-hydroxybenzaldehyde . The phenolic hydroxyl group can be protected as a methoxymethyl (MOM) ether.

This reaction is typically carried out by treating the phenol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate. The choice of base and solvent is crucial to ensure high yields and prevent side reactions.

| Parameter | Condition | Rationale |

| Protecting Group Reagent | Chloromethyl methyl ether (MOMCl) | Forms the stable MOM ether. |

| Base | N,N-diisopropylethylamine (DIPEA) or K2CO3 | Neutralizes the HCl generated during the reaction. |

| Solvent | Dichloromethane (DCM) or Acetone | Provides a suitable reaction medium. |

| Temperature | 0 °C to room temperature | Allows for controlled reaction kinetics. |

This is an interactive data table. You can sort and filter the data.

Optimization of Reaction Conditions, Catalysis, and Yields in the Synthesis of this compound

The optimization of reaction conditions is paramount for achieving high yields and purity of the final product. For the metal-halogen exchange and DoM routes, the choice of organolithium reagent (n-BuLi vs. s-BuLi vs. t-BuLi), solvent (THF, diethyl ether), temperature, and reaction time are critical parameters. The addition of coordinating agents like TMEDA can enhance the reactivity and selectivity of the lithiation step.

In the case of the FGI approach involving MOM protection, optimization would focus on the choice of base, solvent, and temperature to maximize the yield while minimizing the formation of byproducts. Over-alkylation or side reactions with the aldehyde functionality can be potential issues. The use of milder bases and careful temperature control are key to a successful transformation.

For the bromination and oxidation sequence, the optimization of the radical initiation for the benzylic bromination and the conditions for the subsequent oxidation are crucial. The choice of radical initiator (e.g., AIBN, benzoyl peroxide) and the reaction temperature will influence the efficiency of the bromination step. For the Kornblum oxidation, the temperature and reaction time need to be carefully controlled to prevent the formation of over-oxidation products or other side reactions.

Ultimately, the choice of the optimal synthetic route will depend on the availability and cost of starting materials, the desired scale of the synthesis, and the ease of purification of the intermediates and the final product.

Reactivity and Chemical Transformations of 2 Bromo 6 Fluoro 3 Methoxymethoxy Benzaldehyde

Reactions Involving the Aldehyde Moiety of 2-Bromo-6-fluoro-3-(methoxymethoxy)benzaldehyde

The aldehyde functional group is a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes addition reactions with various nucleophiles. Due to the presence of electron-withdrawing fluorine and bromine atoms on the aromatic ring, the electrophilicity of the aldehyde in this compound is enhanced, promoting nucleophilic attack.

Common nucleophilic addition reactions for such aromatic aldehydes include the addition of organometallic reagents (like Grignard or organolithium reagents) to form secondary alcohols, and the Wittig reaction to produce alkenes.

Table 1: Examples of Expected Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Expected Product |

| Carbon Nucleophile | Methylmagnesium bromide | 1-(2-Bromo-6-fluoro-3-(methoxymethoxy)phenyl)ethanol |

| Hydride | Sodium borohydride (B1222165) | (2-Bromo-6-fluoro-3-(methoxymethoxy)phenyl)methanol |

| Phosphorus Ylide | (Triphenylphosphoranylidene)acetic acid ethyl ester | Ethyl 3-(2-bromo-6-fluoro-3-(methoxymethoxy)phenyl)acrylate |

The aldehyde group can be readily oxidized to the corresponding carboxylic acid. This transformation is a fundamental reaction in organic synthesis. For a substituted benzaldehyde (B42025) like this compound, this reaction proceeds efficiently under standard oxidizing conditions. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The resulting carboxylic acid, 2-Bromo-6-fluoro-3-(methoxymethoxy)benzoic acid, is a valuable intermediate for the synthesis of amides, esters, and other acid derivatives.

Table 2: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Transformation

| Oxidizing Agent | Typical Conditions |

| Potassium permanganate (KMnO₄) | Basic aqueous solution, followed by acidification |

| Jones reagent (CrO₃ in acetone/H₂SO₄) | Acetone, 0°C to room temperature |

| Silver(I) oxide (Ag₂O) | Basic aqueous solution (Tollens' reagent) |

The aldehyde can be reduced to the corresponding primary alcohol, (2-Bromo-6-fluoro-3-(methoxymethoxy)phenyl)methanol. This transformation is typically achieved with high yields using common reducing agents. The choice of reducing agent can be important to avoid unwanted side reactions, especially with the halogen substituents present on the aromatic ring.

Sodium borohydride (NaBH4) is a mild and selective reducing agent often used for this purpose. For more sterically hindered or less reactive aldehydes, a stronger reducing agent like lithium aluminum hydride (LiAlH4) can be employed, although with greater caution due to its higher reactivity.

Table 3: Common Reducing Agents for Aldehyde to Alcohol Transformation

| Reducing Agent | Typical Conditions |

| Sodium borohydride (NaBH₄) | Methanol or ethanol (B145695), 0°C to room temperature |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup |

| Catalytic Hydrogenation (H₂) | Palladium on carbon (Pd/C), ethanol or ethyl acetate |

This compound, lacking α-hydrogens, cannot undergo self-aldol condensation. However, it can react with enolizable aldehydes or ketones in crossed-aldol condensations.

More significantly, it is an excellent substrate for the Knoevenagel condensation with active methylene (B1212753) compounds. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine, and leads to the formation of a new carbon-carbon double bond. For instance, reaction with malononitrile (B47326) would yield 2-((2-Bromo-6-fluoro-3-(methoxymethoxy)phenyl)methylene)malononitrile. The electron-withdrawing groups on the benzaldehyde facilitate this condensation.

Furthermore, the aldehyde readily reacts with primary amines to form imines (Schiff bases). This reaction is often reversible and is typically carried out with the removal of water to drive the equilibrium towards the product.

Transformations of the Halogen Substituents (Bromine and Fluorine) on the Aromatic Ring

The bromine and fluorine atoms on the aromatic ring have distinct reactivities. The bromine atom is particularly useful as a handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine atom is generally less reactive in such transformations.

The carbon-bromine bond in this compound is a key site for synthetic elaboration via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular frameworks.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide variety of aryl or vinyl substituents at the 2-position of the ring.

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. This method is highly effective for the synthesis of aryl alkynes.

Buchwald–Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. This allows for the synthesis of a diverse range of substituted anilines.

Table 4: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner Example | Catalyst System Example | Expected Product |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2'-Fluoro-3'-(methoxymethoxy)-[1,1'-biphenyl]-2-carbaldehyde |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Fluoro-3-(methoxymethoxy)-6-(phenylethynyl)benzaldehyde |

| Buchwald–Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-Fluoro-3-(methoxymethoxy)-6-(phenylamino)benzaldehyde |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the potent electron-withdrawing effect of the ortho-aldehyde group. This activation renders both the C2-Br and C6-F positions susceptible to displacement by nucleophiles.

While the intrinsic leaving group ability in SNAr reactions generally follows the order F > Br, the ultimate regioselectivity is a complex function of the substrate's electronic structure and reaction conditions. Quantum mechanics (QM) calculations performed on analogous polyhalogenated benzaldehydes provide significant insight. Studies on 2,3,6-trifluoro-4-bromobenzaldehyde indicate that the activation energy for nucleophilic attack is lower at the C2 position compared to the C6 position. wuxiapptec.com This suggests a kinetic preference for substitution at the carbon bearing the bromine atom, despite fluorine's typical status as a better leaving group in SNAr. This preference is attributed to a more favorable interaction between the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the benzaldehyde at the C2 position. wuxiapptec.com

Therefore, when this compound is treated with nucleophiles such as alkoxides, thiolates, or amines, substitution is predicted to occur preferentially at the C2 position, displacing the bromide.

Table 1: Predicted Regioselectivity in SNAr Reactions Note: The following are predicted outcomes based on theoretical models and reactivity of analogous compounds.

| Nucleophile (Nu-H) | Reagent/Conditions | Predicted Major Product |

| Methanol | NaOMe, THF, 65 °C | 6-Fluoro-3-(methoxymethoxy)-2-methoxybenzaldehyde |

| Thiophenol | NaH, PhSH, DMF | 6-Fluoro-3-(methoxymethoxy)-2-(phenylthio)benzaldehyde |

| Diethylamine | Et₂NH, K₂CO₃, DMSO | 2-(Diethylamino)-6-fluoro-3-(methoxymethoxy)benzaldehyde |

Organometallic Reagent-Mediated Functionalizations

The carbon-bromine bond at the C2 position is the primary site for organometallic transformations, most notably palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more susceptible to oxidative addition by a low-valent palladium(0) complex than the more robust C-F bond. baranlab.org This inherent difference in reactivity allows for excellent chemoselectivity, enabling the selective functionalization of the C2 position while leaving the C6-F bond and other functional groups intact.

Reactions such as Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Heck (using alkenes) couplings can be employed to form new carbon-carbon bonds at the C2 position. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions, such as premature deprotection of the MOM group or reactions involving the aldehyde.

Table 2: Representative Organometallic Cross-Coupling Reactions Note: The following examples are based on typical conditions for similar aryl bromide substrates.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base/Solvent | Representative Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene (B28343), H₂O | 6-Fluoro-3-(methoxymethoxy)-[1,1'-biphenyl]-2-carbaldehyde |

| Stille | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | LiCl / DMF | 6-Fluoro-3-(methoxymethoxy)-2-vinylbenzaldehyde |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N / THF | 6-Fluoro-3-(methoxymethoxy)-2-(phenylethynyl)benzaldehyde |

Chemical Behavior and Selective Cleavage of the Methoxymethoxy (MOM) Protecting Group

The methoxymethoxy (MOM) group serves as a robust protecting group for the phenolic hydroxyl at C3. It is stable under a wide range of conditions, including those involving strong bases, nucleophiles, and many organometallic reagents, making it compatible with the reactions described above. adichemistry.com However, the MOM group is an acetal (B89532) and is consequently labile under acidic conditions. wikipedia.org

Selective cleavage of the MOM ether can be achieved using various acidic reagents. Standard conditions include treatment with mineral acids, such as hydrochloric acid in an alcohol solvent like methanol. adichemistry.com For substrates sensitive to strong acids, milder Lewis acids or specific reagent combinations can be employed. A notable mild method involves the use of trimethylsilyl (B98337) triflate (TMSOTf) in the presence of 2,2'-bipyridyl, which can chemoselectively deprotect aromatic MOM ethers without affecting other acid-labile groups. nih.gov Another efficient protocol uses zinc bromide (ZnBr₂) in conjunction with a soft nucleophile like n-propanethiol (n-PrSH) for rapid deprotection. researchgate.net

The choice of deprotection strategy is crucial to ensure the integrity of the aldehyde and the C-F bond. For instance, excessively harsh acidic conditions could potentially lead to side reactions involving the aldehyde functionality.

Table 3: Selective Deprotection Methods for the MOM Group Note: These methods are generally applicable to aromatic MOM ethers and are expected to be effective for the target compound.

| Reagent(s) | Solvent | Conditions | Product |

| HCl (catalytic) | Methanol | Reflux | 2-Bromo-6-fluoro-3-hydroxybenzaldehyde |

| TMSOTf, 2,2'-bipyridyl | Acetonitrile | 0 °C to RT | 2-Bromo-6-fluoro-3-hydroxybenzaldehyde |

| ZnBr₂, n-PrSH | CH₂Cl₂ | RT, <10 min | 2-Bromo-6-fluoro-3-hydroxybenzaldehyde |

| Zirconium(IV) chloride (ZrCl₄) | Isopropanol | Reflux | 2-Bromo-6-fluoro-3-hydroxybenzaldehyde |

Regioselectivity and Chemoselectivity Considerations in Complex Reactions

The predictable reactivity of this compound hinges on understanding the competition between its various functional groups.

Regioselectivity: In SNAr reactions, theoretical models predict that nucleophilic attack will preferentially occur at the C2 position over the C6 position. wuxiapptec.com This selectivity is governed by the electronic properties of the substituted aromatic ring rather than simply the leaving group ability of the halogens.

Chemoselectivity:

C-Br vs. C-F in Cross-Coupling: There is a strong and dependable chemoselectivity for the C-Br bond in palladium-catalyzed cross-coupling reactions. The C-F bond remains unreactive under typical Suzuki, Stille, or Sonogashira conditions, allowing for precise modification at the C2 position. baranlab.org

Aldehyde vs. Aryl Halides: The presence of the aldehyde group introduces another electrophilic site. Strong, non-stabilized nucleophiles like Grignard or organolithium reagents would likely attack the highly electrophilic aldehyde carbonyl in a nucleophilic addition reaction, in preference to SNAr or direct reaction at the C-Br bond. To achieve functionalization at the C-Br bond with such reagents, either protection of the aldehyde (e.g., as an acetal) or the use of palladium catalysis is necessary to direct the reaction pathway.

MOM Group Stability: The MOM ether is stable to the basic or neutral conditions often employed in organometallic cross-coupling and many SNAr reactions. Conversely, it is the most reactive group under acidic conditions, allowing for selective deprotection without disturbing the aryl halide bonds. adichemistry.com

This hierarchy of reactivity allows for a stepwise and controlled functionalization of the molecule. For example, a synthetic sequence could involve a palladium-catalyzed Suzuki coupling at the C-Br bond, followed by an SNAr reaction at the C-F bond under more forcing conditions, and finally, acidic workup to cleave the MOM ether, revealing the phenolic hydroxyl group.

Strategic Utility of 2 Bromo 6 Fluoro 3 Methoxymethoxy Benzaldehyde in Complex Organic Molecular Synthesis

Role as a Versatile Synthetic Building Block for Diverse Organic Scaffolds

The inherent reactivity and functionality of 2-Bromo-6-fluoro-3-(methoxymethoxy)benzaldehyde make it an important starting material for the synthesis of a wide array of organic structures. The aldehyde group can readily undergo nucleophilic additions, Wittig reactions, and reductive aminations to introduce new carbon-carbon or carbon-nitrogen bonds. The bromine atom is strategically positioned for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, alkyl, or alkynyl substituents.

The presence of the fluorine atom ortho to the bromine atom can influence the reactivity of the C-Br bond and can also be a desirable feature in the final target molecules, often enhancing metabolic stability and binding affinity in medicinal chemistry contexts. The methoxymethyl (MOM) protecting group on the phenolic oxygen at the 3-position is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions to reveal the hydroxyl group for further functionalization. This combination of reactive sites and a protecting group allows for a stepwise and controlled elaboration of the molecular framework.

While specific research detailing the extensive use of this compound is not broadly available in public literature, the utility of similarly substituted benzaldehydes provides strong evidence for its potential. For instance, related compounds like 2-bromo-6-fluorobenzaldehyde (B104081) are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Key Functional Groups of this compound and Their Synthetic Potential

| Functional Group | Position | Common Transformations | Potential for Scaffold Diversity |

| Aldehyde | 1 | Nucleophilic addition, Wittig reaction, Reductive amination, Aldol condensation | Introduction of side chains, formation of heterocyclic rings |

| Bromo | 2 | Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig cross-coupling reactions | Arylation, alkylation, alkynylation, amination |

| Fluoro | 6 | Modulation of electronic properties, potential for nucleophilic aromatic substitution | Enhancement of biological activity and metabolic stability |

| Methoxymethoxy (MOM) ether | 3 | Deprotection to reveal a hydroxyl group | Further functionalization, such as etherification or esterification |

Applications in the Construction of Bicyclic and Heterocyclic Ring Systems

The strategic arrangement of functional groups in this compound makes it an ideal precursor for the synthesis of various bicyclic and heterocyclic ring systems, which are prevalent motifs in pharmaceuticals and natural products. The aldehyde and bromo functionalities can be utilized in tandem to construct fused ring systems through intramolecular reactions.

For example, the aldehyde can be converted to an appropriate nucleophile or electrophile, which can then react with a substituent introduced at the bromo position via a cross-coupling reaction to facilitate cyclization. Although direct examples for this compound are not readily found in the literature, the synthesis of bicyclic heterocycles such as indazoles from the related 2-bromo-6-fluorobenzaldehyde has been demonstrated. This suggests that the title compound could be similarly employed in the synthesis of more complex, substituted bicyclic systems.

Table 2: Potential Bicyclic and Heterocyclic Scaffolds Derivable from this compound

| Reaction Sequence | Resulting Scaffold | Potential Therapeutic Area |

| 1. Sonogashira coupling 2. Intramolecular cyclization | Fused furans or pyrans | Anticancer, Antiviral |

| 1. Suzuki coupling with a boronic acid containing an amino group 2. Intramolecular cyclization | Dibenzofurans or Dibenzothiophenes | CNS disorders, Inflammation |

| 1. Reductive amination 2. Intramolecular Heck reaction | Dihydroisoquinolines | Cardiovascular, Antimicrobial |

Precursor in Multistep Total Synthesis Strategies for Complex Natural Products and Analogues

The versatility of this compound positions it as a valuable starting material in the total synthesis of complex natural products and their analogues. In a multistep synthesis, each functional group can be addressed sequentially to build up molecular complexity in a controlled manner. The MOM-protected hydroxyl group is particularly advantageous in total synthesis, as it can be carried through several synthetic steps before being deprotected at a later stage to reveal a reactive site for the final elaborations of the target molecule.

While specific total syntheses employing this compound are not documented in readily accessible scientific literature, the strategic importance of polysubstituted aromatic compounds as precursors in the synthesis of complex molecules is well-established. The combination of functionalities present in this aldehyde would allow for its incorporation into convergent synthetic routes, where complex fragments are synthesized separately and then coupled together.

The utility of related fluorinated and brominated benzaldehydes as building blocks for potential drug candidates further underscores the potential of this compound in the synthesis of medicinally relevant complex molecules.

Spectroscopic and Diffraction Methods for Structural Elucidation of 2 Bromo 6 Fluoro 3 Methoxymethoxy Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation (¹H, ¹³C, ¹⁹F)

No specific ¹H, ¹³C, or ¹⁹F NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 2-Bromo-6-fluoro-3-(methoxymethoxy)benzaldehyde, have been found in the searched literature. This data is critical for mapping the proton and carbon framework of the molecule and confirming the precise location of the fluorine atom.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pattern Analysis

Detailed mass spectrometry data, including the mass-to-charge ratio (m/z) of the molecular ion and significant fragments, is unavailable. Such data would be instrumental in confirming the molecular weight (263.06 g/mol for C₉H₈BrFO₃) and providing insights into the compound's stability and fragmentation pathways under ionization.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Specific infrared absorption frequencies (in cm⁻¹) corresponding to the characteristic functional groups of this compound have not been reported. This includes the expected vibrational modes for the aldehyde (C=O stretch), the C-Br, C-F, and C-O-C bonds, and the aromatic ring substitutions.

X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformation

There is no indication that a single-crystal X-ray diffraction analysis has been performed on this compound. Consequently, precise data on its solid-state conformation, bond lengths, bond angles, and crystal packing arrangement is not available.

Computational and Theoretical Investigations of 2 Bromo 6 Fluoro 3 Methoxymethoxy Benzaldehyde

Quantum Chemical Calculations (e.g., DFT, Ab Initio) on Electronic Structure, Stability, and Bonding

No specific studies utilizing Density Functional Theory (DFT) or Ab Initio methods to analyze the electronic structure, thermodynamic stability, or the nature of chemical bonding within 2-Bromo-6-fluoro-3-(methoxymethoxy)benzaldehyde have been found in the searched literature. Such calculations would typically provide insights into molecular orbital energies, electron density distribution, electrostatic potential, and bond orders.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Detailed conformational analyses or molecular dynamics (MD) simulations for this compound are not available in the public domain. These studies would be essential for understanding the molecule's flexibility, identifying its low-energy conformers, and simulating its dynamic behavior over time, which are crucial for predicting its interactions with other molecules.

Theoretical Studies of Reaction Mechanisms, Transition States, and Selectivity involving this compound

There is no available research that theoretically investigates the reaction mechanisms involving this compound. Such studies would typically model the energy profiles of potential reaction pathways, identify the structures of transition states, and calculate activation energies to predict the kinetics and selectivity (e.g., regioselectivity, stereoselectivity) of its chemical transformations.

Green Chemistry Principles in the Synthesis and Application of 2 Bromo 6 Fluoro 3 Methoxymethoxy Benzaldehyde

Development of Solvent-Free and Atom-Economical Methodologies

The pursuit of greener synthetic routes for 2-Bromo-6-fluoro-3-(methoxymethoxy)benzaldehyde is centered on minimizing waste and maximizing the incorporation of reactant atoms into the final product. Traditional multi-step syntheses of substituted benzaldehydes often involve the use of stoichiometric reagents and large volumes of volatile organic solvents, leading to significant waste generation and environmental burden.

Solvent-Free Reactions: A significant advancement in green chemistry is the development of solvent-free reaction conditions. For the synthesis of benzaldehyde (B42025) derivatives, solid-phase synthesis and mechanochemical methods, such as ball milling, offer promising alternatives to conventional solvent-based approaches. wisdomlib.org These techniques can reduce or eliminate the need for hazardous solvents, simplify work-up procedures, and in some cases, enhance reaction rates and yields. While specific solvent-free methods for this compound are not extensively documented, the principles can be applied to its synthesis, for instance, in the protection of the hydroxyl group or in subsequent condensation reactions. researchgate.net

Atom Economy: The concept of atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com Reactions with high atom economy are those that maximize the incorporation of starting material atoms into the final product, thereby minimizing the formation of byproducts. jocpr.com In the context of this compound synthesis, this can be achieved through the use of catalytic addition and rearrangement reactions that avoid the use of protecting groups and stoichiometric reagents, which ultimately generate waste.

| Reaction Type | Traditional Method | Atom-Economical Alternative | Key Green Advantage |

|---|---|---|---|

| Oxidation of Toluene (B28343) Derivative | Stoichiometric oxidation with chromium reagents | Catalytic aerobic oxidation | Avoids toxic heavy metal waste |

| Formylation of an Aryl Halide | Use of stoichiometric organometallic reagents and formylating agents | Catalytic carbonylation with CO/H2 | Higher atom economy, avoids stoichiometric metal waste |

Integration of Catalytic Approaches and Renewable Energy Sources

The use of catalysts and alternative energy sources represents a cornerstone of green chemistry, offering pathways to more efficient and environmentally friendly chemical transformations.

Catalytic Approaches: Catalytic reactions are inherently more sustainable than stoichiometric processes as they reduce the amount of reagents required and often lead to higher selectivity, thereby minimizing byproduct formation. wisdomlib.org In the synthesis of substituted benzaldehydes, various catalytic systems have been developed. For instance, the oxidation of the corresponding toluene derivative can be achieved using heterogeneous catalysts and molecular oxygen as the oxidant, a much greener alternative to traditional methods employing stoichiometric amounts of heavy metal oxidants. acs.org Furthermore, the development of biocatalytic routes, using enzymes as catalysts, can offer high selectivity under mild reaction conditions. wisdomlib.org

Renewable Energy Sources: The application of renewable energy sources, such as microwave irradiation and photochemical methods, can significantly accelerate reaction rates and reduce energy consumption compared to conventional heating.

Microwave-Assisted Synthesis: Microwave heating has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. readarticle.orgsemanticscholar.org The synthesis of various benzaldehyde derivatives has been successfully demonstrated using microwave-assisted methodologies. readarticle.orgnih.govmdpi.com This technology can be particularly beneficial for steps such as the introduction of the methoxymethyl ether protecting group or in subsequent derivatization reactions of this compound.

Photochemistry: Photochemical reactions, which utilize light as an energy source, can enable unique transformations that are often difficult to achieve through thermal methods. nih.gov The use of photoredox catalysis, for example, can facilitate a variety of bond-forming reactions under mild conditions. nih.gov While specific photochemical syntheses of this compound are not yet prevalent, the principles of photochemistry offer a promising avenue for developing novel and sustainable synthetic strategies. nih.govresearchgate.net

| Energy Source | Typical Reaction Time | Energy Consumption | Potential Application in Synthesis of this compound |

|---|---|---|---|

| Conventional Heating | Hours to days | High | Standard laboratory and industrial synthesis |

| Microwave Irradiation | Minutes to hours | Low | Accelerated protection/deprotection steps, faster condensation reactions |

| Photochemical Activation | Variable | Low | Novel C-H functionalization, radical-based transformations |

Strategies for Waste Minimization and Process Intensification in Preparation and Derivatization

Minimizing waste and intensifying chemical processes are critical for the development of sustainable manufacturing practices in the chemical industry.

Waste Minimization: A holistic approach to waste minimization involves considering all aspects of a chemical process, from the choice of starting materials to the final purification steps. researchgate.net The principles of green chemistry advocate for the use of renewable feedstocks, the selection of less hazardous solvents, and the design of processes that generate minimal waste. reachemchemicals.com In the context of this compound, this could involve sourcing starting materials from bio-based feedstocks and utilizing greener solvents such as water or supercritical fluids in purification steps. acs.org

Process Intensification: Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient processes. chemcopilot.comvapourtec.com This can be achieved through the use of microreactors, continuous flow chemistry, and reactive separations. altlaboratories.com Continuous flow reactors, for example, offer enhanced heat and mass transfer, improved safety, and the potential for automated process control, making them ideal for the production of fine chemicals and pharmaceutical intermediates. vapourtec.com The synthesis and derivatization of this compound could be significantly improved by adopting continuous flow methodologies, leading to reduced waste, lower energy consumption, and a smaller manufacturing footprint. chemcopilot.com

By embracing the principles of green chemistry, the synthesis and application of this compound can be made more sustainable, contributing to a safer and more environmentally friendly chemical industry.

Emerging Research Frontiers and Future Directions for 2 Bromo 6 Fluoro 3 Methoxymethoxy Benzaldehyde

Development of Novel and Highly Efficient Synthetic Transformations

The development of novel and highly efficient synthetic transformations for 2-Bromo-6-fluoro-3-(methoxymethoxy)benzaldehyde is crucial for expanding its utility in organic synthesis. Current synthetic strategies often involve multi-step sequences, which can be inefficient and generate significant waste. Future research is likely to focus on the development of more convergent and atom-economical approaches.

Furthermore, the development of one-pot or tandem reactions that combine several transformations in a single operation is a key area of interest. Such processes can significantly reduce reaction times, minimize the need for purification of intermediates, and decrease solvent and reagent consumption. For example, a one-pot procedure involving the ortho-lithiation of a protected 3-fluoro-2-(methoxymethoxy)phenol, followed by bromination and subsequent formylation, could streamline the synthesis of the title compound.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Advantages | Potential Challenges |

| Linear Synthesis | Well-established methodologies | Multiple steps, lower overall yield, waste generation |

| Convergent Synthesis | Higher overall yield, increased efficiency | Requires careful planning and optimization of fragment coupling |

| Late-Stage Functionalization | Increased efficiency, access to analogues | Regioselectivity control, functional group tolerance |

| One-Pot/Tandem Reactions | Reduced reaction time and waste, improved efficiency | Compatibility of reagents and reaction conditions |

Exploration of New Catalytic Systems for Enhanced Selectivity and Sustainability

The exploration of new catalytic systems is paramount for achieving enhanced selectivity and sustainability in the synthesis and subsequent transformations of this compound. Transition metal catalysis, particularly with palladium, has been instrumental in the functionalization of aryl halides. Future research will likely focus on the development of more active, stable, and recyclable catalysts for cross-coupling reactions involving the C-Br bond of the title compound.

The use of earth-abundant and less toxic metals, such as iron, copper, and nickel, as catalysts is a growing trend in sustainable chemistry. acs.org Developing catalytic systems based on these metals for reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations with this compound would represent a significant advancement.

Furthermore, the application of photoredox catalysis and electrochemistry offers exciting opportunities for developing novel and sustainable synthetic methods. acs.org These techniques can enable transformations that are difficult to achieve with traditional thermal methods and often proceed under milder reaction conditions. For instance, a photoredox-catalyzed formylation or carboxylation of a suitable precursor could provide a greener alternative to classical methods.

Another key area is the development of catalysts that can selectively functionalize the C-H bonds of the aromatic ring. While challenging, the direct and selective introduction of functional groups without the need for pre-functionalized starting materials is a major goal in organic synthesis. mdpi.comumich.edu

Potential as a Precursor for Advanced Functional Materials (focus on chemical role as precursor)

The unique structural features of this compound make it an attractive precursor for the synthesis of advanced functional materials. The presence of the bromine atom allows for its incorporation into polymeric structures through cross-coupling reactions, while the aldehyde group can be used for further derivatization or for the formation of Schiff bases and other conjugated systems.

The fluorine atom can impart desirable properties to the resulting materials, such as enhanced thermal stability, improved solubility in organic solvents, and modified electronic properties. The methoxymethyl-protected hydroxyl group provides a handle for further functionalization after the main scaffold of the material has been constructed. This protecting group can be selectively removed under acidic conditions to reveal a free hydroxyl group, which can then be used for post-synthetic modification, such as the introduction of specific functionalities or for tuning the material's properties. wikipedia.orgadichemistry.com

For example, this compound could serve as a monomer in the synthesis of conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.net The ability to precisely control the chemical structure and properties of these materials is crucial for optimizing their performance. The versatility of this compound as a building block allows for the systematic variation of the polymer structure, enabling the fine-tuning of its electronic and optical properties.

Challenges and Opportunities in Scalable and Sustainable Synthesis of Complex Aromatic Building Blocks

The scalable and sustainable synthesis of complex aromatic building blocks like this compound presents both significant challenges and opportunities. A major challenge is the multi-step nature of the synthesis, which often involves the use of hazardous reagents, stoichiometric amounts of activating agents, and large volumes of organic solvents. The transition from laboratory-scale synthesis to industrial production requires careful consideration of process safety, cost-effectiveness, and environmental impact.

Opportunities for overcoming these challenges lie in the implementation of green chemistry principles and process intensification technologies. The use of flow chemistry, for example, can offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for continuous manufacturing. nih.gov The development of catalytic processes that minimize waste and utilize renewable feedstocks is another key area of opportunity. nih.govkit.edu

Furthermore, the development of robust and efficient purification methods is crucial for ensuring the high purity of the final product, which is often a stringent requirement for applications in pharmaceuticals and materials science. The design of synthetic routes that minimize the formation of byproducts and facilitate product isolation is therefore a critical consideration.

The future of complex aromatic building block synthesis will likely involve a combination of novel synthetic methods, advanced catalytic systems, and innovative process technologies to meet the growing demand for these valuable compounds in a sustainable and economically viable manner.

Q & A

Q. What are the standard synthetic routes for 2-Bromo-6-fluoro-3-(methoxymethoxy)benzaldehyde?

The synthesis typically involves sequential functionalization of a benzaldehyde scaffold. A common approach includes:

- Bromination/Fluorination : Starting with a substituted benzaldehyde derivative, bromine and fluorine are introduced via electrophilic aromatic substitution. For example, bromination may use Br₂ with FeBr₃ as a catalyst, while fluorination could employ Selectfluor® under controlled conditions .

- Methoxymethoxy Protection : The hydroxyl group at the 3-position is protected using methoxymethyl chloride (MOM-Cl) in the presence of a base like K₂CO₃. This step ensures regioselectivity during subsequent reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is used to isolate the final product. Characterization via ¹H/¹³C NMR and FT-IR confirms the structure .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : ¹H NMR identifies protons adjacent to electronegative groups (e.g., aldehydic proton at ~10 ppm, methoxymethoxy -OCH₂O- split around 4.5–5.5 ppm). ¹³C NMR confirms carbonyl (190–200 ppm) and aromatic carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of methoxymethoxy group) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C in methoxymethoxy) are diagnostic .

Q. How can the aldehyde group be preserved during synthetic modifications?

- Inert Atmosphere : Reactions should be conducted under N₂/Ar to prevent oxidation to carboxylic acids.

- Protection Strategies : Temporarily convert the aldehyde to an acetal using ethylene glycol and p-TsOH. Deprotection with aqueous HCl restores the aldehyde .

Advanced Research Questions

Q. How do electronic effects of the methoxymethoxy group influence reactivity in cross-coupling reactions?

The methoxymethoxy (-OCH₂OCH₃) group acts as an electron-donating substituent via resonance, activating the aromatic ring toward electrophilic substitution. However, steric hindrance from the -OCH₂OCH₃ moiety can slow reactions at the 3-position. DFT calculations reveal reduced electron density at the bromine site (para to -OCH₂OCH₃), favoring oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .

Q. What methodologies optimize substitution reactions at the bromine site while retaining fluorine and aldehyde functionality?

- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for Buchwald-Hartwig amination, which tolerates sensitive aldehyde groups .

- Solvent/Base Optimization : DMF or THF with Cs₂CO₃ minimizes side reactions (e.g., aldol condensation).

- Temperature Control : Reactions at 60–80°C prevent thermal decomposition of the aldehyde .

Q. What mechanistic insights explain competing pathways during nucleophilic aromatic substitution (SNAr)?

Kinetic studies show that the fluorine atom ortho to the bromine enhances leaving group ability by polarizing the C-Br bond. However, the methoxymethoxy group at the 3-position sterically hinders nucleophilic attack. Competing pathways include:

Q. How can computational modeling predict regioselectivity in further functionalization?

- DFT Calculations : Analyze Fukui indices to identify electrophilic/nucleophilic sites. For example, the aldehyde carbon exhibits high electrophilicity, while the methoxymethoxy-protected oxygen shows nucleophilic character .

- Molecular Dynamics (MD) : Simulate solvent effects on transition states to optimize reaction conditions for desired products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.